N-(3,4-diethoxybenzyl)propanamide
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Overview
Description
N-(3,4-diethoxybenzyl)propanamide, also known as DEBPA, is an organic compound that has been synthesized and studied for its potential use as a chemical tool in scientific research. This compound has been found to exhibit unique properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxybenzyl)propanamide is not fully understood, but it is believed to involve the inhibition of mitochondrial function. N-(3,4-diethoxybenzyl)propanamide has been found to disrupt the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-diethoxybenzyl)propanamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and anti-inflammatory activity. In addition, N-(3,4-diethoxybenzyl)propanamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3,4-diethoxybenzyl)propanamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, one limitation of N-(3,4-diethoxybenzyl)propanamide is that it can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(3,4-diethoxybenzyl)propanamide, including the development of new derivatives with improved potency and selectivity for specific cancer types. In addition, further studies are needed to fully elucidate the mechanism of action of N-(3,4-diethoxybenzyl)propanamide and to identify potential drug targets for cancer therapy. Finally, more research is needed to explore the potential applications of N-(3,4-diethoxybenzyl)propanamide in other fields of research, such as neuroscience and immunology.
Synthesis Methods
The synthesis of N-(3,4-diethoxybenzyl)propanamide involves multiple steps, starting with the reaction of 3,4-diethoxybenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst. This reaction results in the formation of 3,4-diethoxybenzylpropanoate, which is then reduced using sodium borohydride to yield N-(3,4-diethoxybenzyl)propanamide. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
Scientific Research Applications
N-(3,4-diethoxybenzyl)propanamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of N-(3,4-diethoxybenzyl)propanamide is in the development of new drugs for the treatment of cancer. N-(3,4-diethoxybenzyl)propanamide has been found to exhibit potent anti-cancer activity in vitro, and studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function.
properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-14(16)15-10-11-7-8-12(17-5-2)13(9-11)18-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRLEHHBEDSUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=C(C=C1)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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